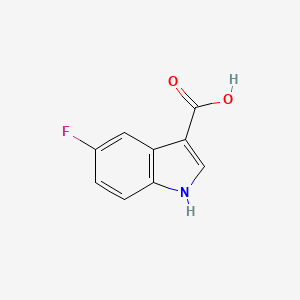

5-fluoro-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality 5-fluoro-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZBAXLIHRBNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590780 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-43-2 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-fluoro-1H-indole-3-carboxylic acid CAS number 23077-43-2

An In-Depth Technical Guide to 5-fluoro-1H-indole-3-carboxylic acid (CAS: 23077-43-2)

Abstract

5-fluoro-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a fluorinated indole core, provides a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom at the 5-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making this molecule a valuable starting point for drug discovery programs, particularly in oncology and neurology.[1][2] This guide offers a comprehensive technical overview, covering its synthesis, characterization, applications, and handling, tailored for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its derivatization allows for the exploration of vast chemical space to achieve desired biological activities. The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life.[2][3]

5-fluoro-1H-indole-3-carboxylic acid (CAS: 23077-43-2) capitalizes on these benefits. The fluorine at the C-5 position enhances lipophilicity and metabolic stability, while the carboxylic acid at the C-3 position provides a versatile chemical handle for further modification, such as amidation or esterification, to generate libraries of diverse compounds.[2] This makes it an essential intermediate in the synthesis of complex molecules, including enzyme inhibitors and potential anti-cancer agents.[2][4]

Physicochemical and Spectroscopic Profile

This compound typically appears as a white to pale yellow or brown solid powder with a purity of 97% or higher.[1][5] Its stability and well-defined properties make it a reliable reagent for complex synthetic routes.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 23077-43-2 | [6][7][8] |

| Molecular Formula | C₉H₆FNO₂ | [1][6] |

| Molecular Weight | 179.15 g/mol | [1][7] |

| Appearance | White to pale yellow or brown powder | [1] |

| Purity | ≥95% - 98% | [5][6][9] |

| Boiling Point | 422.2 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| InChI Key | SDZBAXLIHRBNOV-UHFFFAOYSA-N | [6][7] |

Analytical Characterization

Confirmation of the structure and purity of 5-fluoro-1H-indole-3-carboxylic acid is typically achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the indole ring, with couplings influenced by the fluorine atom. The protons at C-2, C-4, C-6, and C-7 will be visible, along with the broad signals for the N-H and the carboxylic acid O-H protons.

-

¹⁹F NMR: Will show a singlet corresponding to the fluorine atom at the C-5 position.

-

¹³C NMR: Will display nine distinct carbon signals, with the C-F coupling constant providing definitive evidence for the fluorine's position.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to its molecular weight (179.15), confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the N-H stretch (~3300-3500 cm⁻¹), and C-F bond vibrations.

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Several named reactions can be adapted to produce 5-fluoro-1H-indole-3-carboxylic acid, with the Fischer indole synthesis being one of the most common and reliable methods.

Fischer Indole Synthesis Route

This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[10] The choice of this route is driven by the commercial availability of the starting materials and its proven reliability for a wide range of substituted indoles.

Workflow:

-

Hydrazone Formation: 4-fluorophenylhydrazine is reacted with a pyruvate derivative (e.g., ethyl pyruvate) to form the corresponding hydrazone. This is a standard condensation reaction.

-

Acid-Catalyzed Cyclization: The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) and heated. This induces a[2][2]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the indole ring.[10]

-

Hydrolysis: The resulting ester (ethyl 5-fluoro-1H-indole-3-carboxylate) is then hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the final carboxylic acid product.

Caption: Fischer Indole Synthesis workflow for 5-fluoro-1H-indole-3-carboxylic acid.

Other notable synthetic strategies include the Leimgruber-Batcho and Sugasawa indole syntheses, which offer alternative pathways depending on the availability of precursors.[10]

Applications in Drug Discovery and Development

The true value of 5-fluoro-1H-indole-3-carboxylic acid lies in its role as a versatile scaffold. The carboxylic acid group is a prime site for modification, allowing chemists to readily synthesize libraries of amides, esters, and other derivatives to probe structure-activity relationships (SAR).

Role as a Versatile Chemical Intermediate

The compound serves as a foundational building block for more complex molecules.[1][2] Its utility spans multiple therapeutic areas:

-

Oncology: Used in the synthesis of inhibitors of protein kinases and other enzymes involved in cancer cell proliferation.[2]

-

Neurology: Serves as a precursor for compounds targeting receptors and enzymes in the central nervous system.[2]

-

Agrochemicals: The fluorinated indole scaffold can be incorporated into novel herbicides and pesticides.[2]

Caption: Role as a scaffold for generating diverse chemical libraries.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent derivatization of the title compound.

Protocol: Synthesis via Fischer Indole Cyclization

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

-

Add ethyl pyruvate (1.05 eq) dropwise to the mixture at room temperature.

-

Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the hydrazone often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization:

-

Add the dried hydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight of hydrazone).

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours. The color will darken significantly.

-

Causality: PPA serves as both the acid catalyst and a dehydrating agent, driving the cyclization forward.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

The crude ester product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

-

-

Hydrolysis (Saponification):

-

Suspend the crude ethyl 5-fluoro-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours until TLC shows complete consumption of the ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

-

Self-Validation: The target carboxylic acid will precipitate upon acidification. Filter the solid, wash with cold water to remove salts, and dry under vacuum.

-

-

Purification & Characterization:

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product with >98% purity.

-

Confirm the identity and purity of the final product using ¹H NMR, LC-MS, and melting point analysis.

-

Protocol: Synthesis of a Representative Amide Derivative

-

Activation of Carboxylic Acid:

-

Dissolve 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

-

Add a tertiary amine base like Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Causality: The coupling agent forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack by the amine. The base neutralizes any acid formed.

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Amide Formation:

-

Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude amide product using column chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

-

Safety, Handling, and Storage

Proper handling of 5-fluoro-1H-indole-3-carboxylic acid is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[7]

GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

(Source: PubChem[7])

Handling and PPE Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid breathing dust.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[1][13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][13]

Conclusion

5-fluoro-1H-indole-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences and material sciences. Its fluorinated indole core provides inherent advantages for drug design, while the versatile carboxylic acid handle enables extensive derivatization. As researchers continue to push the boundaries of molecular design, the demand for well-characterized, high-purity building blocks like this one will undoubtedly continue to grow, solidifying its role as a cornerstone of modern synthetic chemistry.[1]

References

- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Google Cloud.

- 1H-Indole-3-carboxylic acid, 5-fluoro-. (n.d.). CymitQuimica.

- 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. (n.d.). Chem-Impex.

-

5-fluoro-1H-indole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

5-Fluoroindole-3-carboxylic Acid. (n.d.). AccelaChem. Retrieved January 12, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid, min 98%, 1 gram. (n.d.). Stellarnet. Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved January 12, 2026, from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1H-Indole-3-carboxylic acid, 5-fluoro- | CymitQuimica [cymitquimica.com]

- 7. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-1H-indole-3-carboxylic acid | 23077-43-2 [sigmaaldrich.com]

- 9. 23077-43-2,5-Fluoroindole-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. diva-portal.org [diva-portal.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-fluoro-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-fluoro-1H-indole-3-carboxylic acid, a key intermediate in medicinal chemistry and drug development.[1][2] Recognizing the critical role of solubility in determining a compound's bioavailability and formulation feasibility, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the physicochemical properties that govern the solubility of this fluorinated indole derivative, detail a robust methodology for its empirical determination, and discuss the implications of these findings for pharmaceutical research.

Understanding the Physicochemical Landscape of 5-fluoro-1H-indole-3-carboxylic acid

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. For 5-fluoro-1H-indole-3-carboxylic acid (CAS No: 23077-43-2), the following parameters are of key importance:

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [3][4] |

| Molecular Weight | 179.15 g/mol | [3][4] |

| Appearance | White to pale yellow or brown powder | [2] |

| Melting Point | 234-236 °C (decomposes) | |

| pKa | ~3.76 | |

| XLogP3 | ~2.1 | [4] |

The acidity of the carboxylic acid group, indicated by a pKa of approximately 3.76 , is a dominant factor in its aqueous solubility. This pKa value suggests that the compound is a weak acid. Consequently, its solubility is expected to be highly dependent on the pH of the aqueous medium.[5][6][7][8][9] At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above the pKa, it will be deprotonated to its more soluble carboxylate salt form.

The XLogP3 value of ~2.1 indicates a moderate lipophilicity.[4] This property, in conjunction with its acidic nature, suggests that while it will have some solubility in organic solvents, its aqueous solubility will be significantly influenced by pH.[10][11][12][13]

Predicted Solubility Profile

In the absence of extensive published experimental data, a predicted solubility profile can be constructed based on the compound's physicochemical properties and established principles of solubility.

-

Aqueous Solubility:

-

Low at acidic pH (e.g., pH 1-3): In its protonated, neutral form, the molecule's lipophilic indole ring will limit its interaction with water, leading to low solubility.

-

Increasing with pH: As the pH increases above the pKa of ~3.76, the carboxylic acid will ionize, forming the more polar and thus more water-soluble carboxylate anion.[5][6][7][8][9]

-

Good at neutral and basic pH (e.g., pH 7 and above): In these conditions, the compound will be predominantly in its ionized form, leading to significantly higher aqueous solubility.

-

-

Organic Solvent Solubility:

-

Good solubility in polar aprotic solvents (e.g., DMSO, DMF): These solvents are capable of hydrogen bonding with the carboxylic acid group and interacting with the aromatic indole ring. For the related compound, indole-3-carboxylic acid, DMSO and DMF were found to be good solvents.[14][15][16]

-

Moderate solubility in polar protic solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound. However, their polarity might be less effective at solvating the non-polar parts of the molecule compared to DMSO or DMF.

-

Limited solubility in non-polar solvents (e.g., hexane, toluene): The polar carboxylic acid group will significantly hinder solubility in these solvents.

-

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[17][18][19] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

5-fluoro-1H-indole-3-carboxylic acid (purity ≥98%)

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Scintillation vials or other suitable sealed containers

-

Solvents:

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

Buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 9.0)

-

Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a series of aqueous buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). The Biopharmaceutics Classification System (BCS) recommends testing at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[20][21][22][23][24]

-

Prepare stock solutions of 5-fluoro-1H-indole-3-carboxylic acid in a suitable organic solvent (e.g., DMSO) for the preparation of HPLC calibration standards.

-

-

Equilibration:

-

Add an excess amount of solid 5-fluoro-1H-indole-3-carboxylic acid to a series of vials containing a known volume of each solvent system (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance).

-

Shake the vials for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure all solid particles are removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings from suspended microparticles.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 5-fluoro-1H-indole-3-carboxylic acid. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid) and UV detection at an appropriate wavelength (e.g., around 280 nm, typical for indole derivatives) is a good starting point.[25]

-

Prepare a calibration curve using the stock solution of the compound.

-

Dilute the filtered samples as necessary to fall within the linear range of the calibration curve.

-

Inject the prepared samples onto the HPLC system and determine the concentration of the dissolved compound.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | 25 | 1.2 | Experimental Value | Calculated Value |

| Acetate Buffer | 25 | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 25 | 6.8 | Experimental Value | Calculated Value |

| PBS | 37 | 7.4 | Experimental Value | Calculated Value |

| Phosphate Buffer | 25 | 9.0 | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

Discussion and Implications for Drug Development

The solubility of 5-fluoro-1H-indole-3-carboxylic acid is a critical parameter that will influence its progression through the drug development pipeline.

-

Biopharmaceutics Classification System (BCS): Based on its anticipated pH-dependent solubility, this compound could potentially be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) drug, particularly at the acidic pH of the stomach.[20][21][22][23][24] A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8.[20] If the lowest measured solubility within this pH range results in a volume greater than 250 mL to dissolve the highest anticipated dose, it will be classified as having low solubility.

-

Formulation Strategies: For a compound with low acidic solubility, formulation strategies may be required to enhance its dissolution and absorption in the upper gastrointestinal tract. These could include:

-

Salt formation: Creating a salt of the carboxylic acid could significantly improve its dissolution rate and solubility.

-

Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a higher apparent solubility.

-

Particle size reduction (micronization/nanonization): Increasing the surface area of the drug particles can enhance the dissolution rate.

-

-

Preclinical and Clinical Development: Understanding the solubility limitations is crucial for designing relevant in vitro dissolution tests that can predict in vivo performance. It also informs the selection of appropriate vehicle formulations for preclinical toxicology and efficacy studies.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Biopharmaceutics Classification System. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Fiveable. (n.d.). pH and Solubility. In AP Chem. Retrieved January 12, 2026, from [Link]

-

Dissolution Technologies. (2011). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved January 12, 2026, from [Link]

- Sinko, B., Krizman, M., & Planinšek, O. (2012). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 38(11), 1353-1359.

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. Retrieved January 12, 2026, from [Link]

-

Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved January 12, 2026, from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 12, 2026, from [Link]

- Pillai, S., & Dahiya, S. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Young Pharmacists, 14(3), 263-268.

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 12, 2026, from [Link]

-

askIITians. (2025). How does pH affect solubility? Retrieved January 12, 2026, from [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved January 12, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved January 12, 2026, from [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 12, 2026, from [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2012). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved January 12, 2026, from [Link]

-

Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 5-Fluoro-1H-indole-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical & Engineering Data. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (1998). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved January 12, 2026, from [Link]

-

Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved January 12, 2026, from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. 1H-Indole-3-carboxylic acid, 5-fluoro- | CymitQuimica [cymitquimica.com]

- 4. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. How does pH affect solubility? - askIITians [askiitians.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 10. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. biorelevant.com [biorelevant.com]

- 24. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cetjournal.it [cetjournal.it]

Introduction: The Significance of Spectroscopic Characterization

An In-depth Technical Guide to the Spectroscopic Data of 5-fluoro-1H-indole-3-carboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 5-fluoro-1H-indole-3-carboxylic acid (CAS No: 23077-43-2). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to obtain and interpret analytical data for this compound, a key intermediate in organic synthesis and medicinal chemistry.[1] The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols form a self-validating system for structural confirmation.

5-fluoro-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic compounds prevalent in pharmaceuticals and natural products.[1] The incorporation of a fluorine atom can significantly enhance biological activity, making this molecule a valuable building block for novel therapeutic agents.[1] Unambiguous confirmation of its molecular structure is therefore a critical first step in any research or development workflow.

Spectroscopic analysis provides the definitive "fingerprint" of a molecule. Through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can confirm the molecular formula, identify all functional groups, and map the precise connectivity of every atom. This guide details the expected results and underlying principles for the characterization of this specific molecule.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable confirmation of the molecular structure. The workflow described herein ensures both accuracy and efficiency.

Caption: Integrated workflow for the structural validation of 5-fluoro-1H-indole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 5-fluoro-1H-indole-3-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and, crucially, allows for the observation of exchangeable protons (N-H and COOH) which would be lost in solvents like D₂O.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires only a few scans. It will confirm the presence and chemical environment of the fluorine atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Rationale & Notes |

|---|---|---|---|---|

| COOH | ~12.1 | broad singlet | - | Highly deshielded acidic proton, broad due to exchange. |

| NH | ~11.9 | broad singlet | - | Deshielded indole N-H proton, often broad. |

| H-2 | ~8.1 | doublet (d) | J ≈ 3.2 Hz | Singlet-like, but may show small coupling to N-H. Deshielded by adjacent nitrogen and C=C bond. |

| H-4 | ~7.8 | doublet of doublets (dd) | ortho J(H4-F5) ≈ 9.0 Hz, meta J(H4-H6) ≈ 2.4 Hz | Deshielded by the indole ring current and exhibits a large coupling to the adjacent fluorine atom. |

| H-7 | ~7.4 | doublet of doublets (dd) | ortho J(H7-H6) ≈ 8.7 Hz, para J(H7-F5) ≈ 0.5 Hz | Standard aromatic proton signal. |

| H-6 | ~7.0 | triplet of doublets (td) | ortho J(H6-H7) ≈ 8.7 Hz, meta J(H6-F5) ≈ 9.0 Hz, meta J(H4-H6) ≈ 2.4 Hz | Complex pattern due to coupling with H-7, H-4, and the fluorine at C-5. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Position | Predicted δ (ppm) | Coupling to ¹⁹F, J (Hz) | Rationale & Notes |

|---|---|---|---|

| C=O | ~165 | - | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C-5 | ~158 | d, ¹J(C-F) ≈ 235 Hz | Directly attached to fluorine, resulting in a very large one-bond C-F coupling constant and a significant downfield shift. |

| C-7a | ~136 | d, ³J(C-F) ≈ 12 Hz | Bridgehead carbon with a small three-bond coupling to fluorine. |

| C-2 | ~130 | d, ⁴J(C-F) ≈ 3 Hz | Deshielded carbon adjacent to nitrogen. |

| C-3a | ~127 | s | Bridgehead carbon, little to no coupling with F. |

| C-3 | ~110 | s | Shielded carbon, site of carboxylation. |

| C-4 | ~112 | d, ²J(C-F) ≈ 25 Hz | Shielded by electron-donating nitrogen but shows a significant two-bond coupling to fluorine. |

| C-6 | ~110 | d, ²J(C-F) ≈ 25 Hz | Shielded carbon with a large two-bond C-F coupling. |

| C-7 | ~105 | d, ³J(C-F) ≈ 5 Hz | Shielded aromatic carbon with a small three-bond C-F coupling. |

Interpretation and Structural Logic

The NMR data provides a self-validating system. The presence of four distinct aromatic proton signals confirms a disubstituted benzene ring. The characteristic splitting patterns, particularly the large doublet of doublets for H-4 and the complex multiplet for H-6, are definitive proof of the fluorine atom's position at C-5.[3] The ¹³C spectrum corroborates this, with the C-5 signal appearing as a doublet with a very large coupling constant (~235 Hz), which is only possible for a direct C-F bond. The presence of the carboxylic acid is confirmed by the ¹H signal around 12.1 ppm and the ¹³C signal around 165 ppm.

Caption: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in the benzene ring of the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle is that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[4]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 5-fluoro-1H-indole-3-carboxylic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands

Table 3: Key IR Absorption Bands for 5-fluoro-1H-indole-3-carboxylic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Notes |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5] |

| ~3400 | N-H stretch (Indole) | Medium, Sharp | This peak often appears superimposed on the broad O-H band. Its sharpness distinguishes it from the O-H signal. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense and characteristic absorption for the carbonyl group, confirming the carboxylic acid. |

| ~1250 | C-O stretch | Strong | Associated with the carbon-oxygen single bond of the carboxylic acid. |

| ~1100 | C-F stretch | Strong | A strong band indicative of the carbon-fluorine bond. |

The IR spectrum provides immediate confirmation of the key functional groups. The exceptionally broad band from 2500-3300 cm⁻¹ is definitive evidence of a hydrogen-bonded carboxylic acid. The sharp, strong carbonyl peak near 1700 cm⁻¹ and the N-H stretch around 3400 cm⁻¹ complete the identification of the primary functionalities.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which in turn allows for the confirmation of its molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement.

-

Data Analysis: Determine the m/z of the most intense peaks corresponding to the molecular ions. Compare the measured accurate mass to the theoretical mass calculated from the molecular formula.

Expected Mass Spectrometry Data

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₉H₇FNO₂]⁺ | 180.0455 | 180.0455 |

| [M-H]⁻ | [C₉H₄FNO₂]⁻ | 178.0309 | 178.0309 |

| [M+Na]⁺ | [C₉H₆FNNaO₂]⁺| 202.0275 | 202.0275 |

The molecular formula of 5-fluoro-1H-indole-3-carboxylic acid is C₉H₆FNO₂.[6] The theoretical monoisotopic mass is 179.0383 Da. Observing a deprotonated molecule at m/z 178.0309 in negative ion mode or a protonated molecule at m/z 180.0455 in positive ion mode, with a mass accuracy within 5 ppm, provides unequivocal confirmation of the compound's elemental composition.

Conclusion

The structural characterization of 5-fluoro-1H-indole-3-carboxylic acid is achieved through a logical and systematic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed atomic framework and confirms the specific substitution pattern. Infrared spectroscopy offers rapid and definitive identification of the critical carboxylic acid and indole functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The convergence of these datasets provides an unassailable, self-validating confirmation of the compound's identity and purity, a prerequisite for its use in any scientific or developmental application.

References

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications . (n.d.). China Jiangsu Pen-Tung Functional Materials. Retrieved January 12, 2026, from [Link]

-

5-fluoro-1H-indole-3-carboxylic acid . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists . (2023). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations . (2023). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 3. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 5-fluoro-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 5-Fluoro-1H-indole-3-carboxylic Acid

Abstract

5-Fluoro-1H-indole-3-carboxylic acid is a halogenated heterocyclic compound built upon the versatile indole scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 5-position significantly modulates the molecule's electronic properties, enhancing its potential for biological interactions.[1] This technical guide provides an in-depth analysis of the known and potential biological activities of 5-fluoro-1H-indole-3-carboxylic acid and its close structural analogs. We will explore its role as an inhibitor of bacterial virulence through quorum sensing modulation, its potential, though less defined, applications in oncology based on related indole derivatives, and its activity as a plant growth regulator. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic and agrochemical potential of this compound.

Compound Profile: 5-Fluoro-1H-indole-3-carboxylic Acid

The strategic placement of a fluorine atom onto a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can dramatically alter a molecule's acidity, metabolic stability, and binding affinity without significantly increasing its steric bulk.[1] In 5-fluoro-1H-indole-3-carboxylic acid, these principles are well-illustrated. The fluorine atom influences the electron distribution across the indole ring and increases the acidity of the carboxylic acid group, enhancing its potential for specific molecular interactions.[1]

Table 1: Physicochemical Properties of 5-Fluoro-1H-indole-3-carboxylic Acid

| Property | Value | Source |

| CAS Number | 23077-43-2 | [2] |

| Molecular Formula | C₉H₆FNO₂ | [2] |

| Molecular Weight | 179.15 g/mol | [3] |

| IUPAC Name | 5-fluoro-1H-indole-3-carboxylic acid | [2] |

| Appearance | White to pale yellow or brown solid powder | [1] |

| Purity | Typically ≥97.0% | [1][4] |

Antimicrobial & Anti-virulence Activity: A Paradigm Shift

The rise of antibiotic resistance necessitates novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms.[5] One of the most promising approaches is the inhibition of virulence factors, which disarms pathogens without exerting direct selective pressure for resistance.[6][7] Indole derivatives, particularly halogenated indoles, have emerged as potent inhibitors of bacterial communication, a process known as quorum sensing (QS).[8][9]

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This coordinated behavior regulates the production of virulence factors, such as toxins and proteases, and is critical for the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[10][11]

Indole and its derivatives can interfere with QS signaling pathways. Studies on compounds structurally related to 5-fluoro-1H-indole-3-carboxylic acid, such as 5-fluoroindole, have shown significant activity. They can suppress the production of virulence factors like prodigiosin in Serratia marcescens and pyocyanin in Pseudomonas aeruginosa, and inhibit biofilm formation and motility.[9][12][13] This anti-virulence approach weakens the pathogen's ability to cause disease, making it more susceptible to the host's immune system.[5]

Caption: Quorum Sensing Inhibition by Indole Derivatives.

Field-Proven Insights

The choice to pursue virulence factor inhibitors over traditional antibiotics is a strategic one. By not targeting bacterial survival, these compounds impose less selective pressure, potentially leading to a "resistance-proof" class of therapeutics.[6] Research has demonstrated that halogenated indoles significantly improve the survival of brine shrimp challenged with pathogenic Vibrio campbellii, showcasing in vivo efficacy.[13] Furthermore, 5-fluoroindole has been shown to inhibit methionine synthase in Pseudomonas syringae pv. actinidiae, revealing a specific molecular target and demonstrating bactericidal activity in this context with an EC₅₀ of 15.34 µg/mL.[16]

Potential in Oncology: An Area of Active Investigation

The indole scaffold is prevalent in many anticancer agents. However, the direct cytotoxic activity of 5-fluoro-1H-indole-3-carboxylic acid is not well-established in the literature. Much of the research in this area has focused on a closely related but distinct molecule, 5-fluoroindole-3-acetic acid .

This related compound functions as a prodrug, exhibiting high cytotoxicity only upon activation by the enzyme horseradish peroxidase (HRP).[17][18] The enzymatic oxidation generates a highly reactive intermediate that is thought to form conjugates with essential biological nucleophiles like thiols and DNA, leading to potent cell killing.[17] This targeted therapy approach, where a non-toxic prodrug is activated at a tumor site by a delivered enzyme (e.g., antibody-directed enzyme prodrug therapy), holds significant promise.[18]

While this provides a strong rationale for investigating fluorinated indoles in oncology, it is critical for researchers to recognize that 5-fluoro-1H-indole-3-carboxylic acid would likely require a different activation mechanism or possess a different mode of action altogether. Other studies on indole-2-carboxylic acid derivatives have shown inhibition of enzymes like APE1, which is upregulated in many cancers, suggesting other potential avenues for exploration.[19]

Herbicidal Properties via Auxin Pathway Modulation

Indole-3-carboxylic acid is structurally similar to indole-3-acetic acid (IAA), a primary auxin phytohormone that governs plant growth and development.[20] Synthetic compounds that mimic or antagonize the action of natural auxins are widely used as herbicides.[21]

Mechanism of Action: TIR1 Antagonism

The cellular receptor for auxin is the transport inhibitor response 1 (TIR1) F-box protein.[20] When auxin binds to TIR1, it triggers the degradation of Aux/IAA transcriptional repressor proteins, allowing for the expression of auxin-responsive genes that drive plant growth.

Synthetic indole-3-carboxylic acid derivatives have been designed to act as TIR1 antagonists.[21][22] By binding to the TIR1 receptor, these compounds can block the natural auxin from binding, thereby inhibiting the degradation of Aux/IAA repressors and halting plant growth. Molecular docking studies confirm that these derivatives can fit into the TIR1 binding pocket, interacting via hydrogen bonds and π–π stacking.[21][22] This mechanism has been successfully exploited to develop novel herbicides with high efficacy against both dicotyledonous and monocotyledonous weeds.[20]

Caption: Herbicidal Mechanism via TIR1 Receptor Antagonism.

Experimental Protocols

To ensure scientific integrity, described protocols must be self-validating. The following is a detailed, step-by-step methodology for a foundational anti-virulence experiment.

Protocol: Biofilm Formation Inhibition Assay

This protocol quantifies the ability of a test compound to inhibit biofilm formation using the crystal violet (CV) staining method.[23][24]

Workflow Diagram:

Caption: Workflow for Biofilm Inhibition Assay.

Methodology:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth medium (e.g., Tryptic Soy Broth). b. Incubate overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh growth medium to a standardized optical density (OD₆₀₀) corresponding to approximately 5 x 10⁵ CFU/mL.[25] The exact OD will need to be calibrated for the specific bacterial strain and spectrophotometer.

-

Preparation of Compound Plate: a. Prepare a stock solution of 5-fluoro-1H-indole-3-carboxylic acid in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve the desired final test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). The final volume in each well should be 100 µL.

-

Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. b. Controls are critical:

- Positive Control: Wells containing 100 µL of inoculum and 100 µL of medium with solvent (DMSO) only. This represents maximum biofilm growth.

- Negative Control (Sterility): Wells containing 200 µL of sterile medium only. This checks for contamination. c. Cover the plate and incubate statically (without shaking) for 24 to 48 hours at 37°C.

-

Staining and Quantification: a. After incubation, carefully discard the liquid content (planktonic cells) from the plate by inverting it. b. Gently wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells. c. Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[24] d. Discard the crystal violet solution and wash the plate three to four times with distilled water. e. Invert the plate and tap firmly on a paper towel to remove all excess water, then allow it to air dry completely. f. To quantify the attached biofilm, add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[24] g. Incubate for 15 minutes at room temperature. h. Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate. i. Measure the absorbance at a wavelength between 550-595 nm (typically 570 nm) using a microplate reader.[26]

-

Data Analysis: a. Subtract the OD of the negative control from all test wells. b. Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.

Conclusion & Future Directions

5-Fluoro-1H-indole-3-carboxylic acid and its structural relatives represent a class of molecules with significant, multifaceted biological activity. The most compelling and well-supported application lies in the development of anti-virulence agents that combat bacterial infections by disrupting quorum sensing. This approach offers a scientifically sound strategy to address the growing crisis of antibiotic resistance.

The potential for this compound in oncology and agrochemicals is also evident, though requiring more direct investigation. Future research should focus on elucidating the precise molecular targets of 5-fluoro-1H-indole-3-carboxylic acid in bacterial systems, conducting direct cytotoxicity assays against a panel of cancer cell lines, and performing head-to-head herbicidal activity comparisons with its non-fluorinated analogs. The versatility of the fluorinated indole scaffold ensures that this compound will remain a subject of interest for drug discovery and development professionals.

References

-

Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. PubMed Central. [Link]

-

Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. ACS Publications. [Link]

-

Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. PubMed. [Link]

-

Design and research of new virulence factor inhibitors for plant bacterial disease control. ScienceDirect. [Link]

-

Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation. PLOS One. [Link]

-

Inhibition of Virulence Factors in Bacteria. Researcher.Life. [Link]

-

Anti-virulence therapeutic strategies against bacterial infections: recent advances. National Institutes of Health. [Link]

-

Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System. PubMed Central. [Link]

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applic

-

5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. ResearchGate. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Semantic Scholar. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

5-Fluoroindole Inhibits Its Putative Target Methionine Synthase and Pseudomonas syringae pv. actinidiae Virulence. PubMed. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PubMed Central. [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. [Link]

-

5-fluoro-1H-indole-3-carboxylic acid. PubChem. [Link]

-

A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

-

The antimycotic 5-fluorocytosine is a virulence inhibitor of uropathogenic Escherichia coli and eradicates biofilm-embedded bacteria synergizing with β-lactams. National Institutes of Health. [Link]

-

Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. PubMed Central. [Link]

-

Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. PubMed. [Link]

-

A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid, min 98%, 1 gram. Oakwood Chemical. [Link]

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pleiades Publishing. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

-

Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa. PubMed. [Link]

-

Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Frontiers. [Link]

-

DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. PubMed Central. [Link]

-

Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris. PubMed Central. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. [Link]

-

Microtiter Dish Biofilm Formation Assay. PubMed Central. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1H-Indole-3-carboxylic acid, 5-fluoro- | CymitQuimica [cymitquimica.com]

- 5. Anti-virulence therapeutic strategies against bacterial infections: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation | PLOS One [journals.plos.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and research of new virulence factor inhibitors for plant bacterial disease control - Arabian Journal of Chemistry [arabjchem.org]

- 11. Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Fluoroindole Inhibits Its Putative Target Methionine Synthase and Pseudomonas syringae pv. actinidiae Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold

An In-Depth Technical Guide to 5-Fluoro-1H-indole-3-carboxylic Acid Derivatives for Researchers and Drug Development Professionals

5-Fluoro-1H-indole-3-carboxylic acid (CAS: 23077-43-2) is a specialized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science.[1] As a member of the indole family—a core structure in numerous natural products and pharmaceuticals—its strategic value is significantly enhanced by the presence of a fluorine atom on the indole ring.[1] This single atomic substitution profoundly influences the molecule's physicochemical and biological properties, making its derivatives highly sought after for developing novel therapeutic agents.[1][2]

The indole scaffold itself is a privileged structure in drug discovery, found in molecules like the essential amino acid tryptophan and the neurotransmitter serotonin.[3][4] The addition of fluorine, a highly electronegative atom, alters the electron distribution within the indole ring. This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets—qualities that are paramount in modern drug design.[2][5] Consequently, derivatives of 5-fluoro-1H-indole-3-carboxylic acid are actively investigated for a wide range of therapeutic applications, including antiviral, anticancer, and herbicidal agents.[2][5][6]

PART 1: Synthesis and Derivatization Strategies

The synthesis of 5-fluoro-1H-indole-3-carboxylic acid derivatives involves two key stages: the formation of the core indole ring system and the subsequent modification (derivatization) of the carboxylic acid moiety.

Core Indole Synthesis

Several classical methods are employed for constructing the indole nucleus, each starting from different precursors. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

-

Fischer Indole Synthesis : This widely used method involves the reaction of a substituted phenylhydrazine (in this case, 4-fluorophenylhydrazine) with an aldehyde or ketone (like ethyl pyruvate) under acidic conditions. The resulting hydrazone undergoes an acid-catalyzed cyclization to form the indole ring.[3]

-

Leimgruber-Batcho Indole Synthesis : Considered highly efficient, especially in industrial applications, this method starts with a 2-nitrotoluene derivative (e.g., 5-fluoro-2-nitrotoluene). The starting material is converted to an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield the indole.[3]

-

Bischler Indole Synthesis : This approach involves the reaction of an arylamine (4-fluoroaniline) with an α-halo-ketone or α-halo-aldehyde. While viable, this method can be challenging with fluorinated anilines, often resulting in complex mixtures and longer reaction times.[3]

Derivatization of the Carboxylic Acid

Once the 5-fluoro-1H-indole-3-carboxylic acid core is synthesized, the carboxylic acid group at the C3 position serves as a versatile handle for creating a diverse library of derivatives. Common derivatization reactions include:

-

Esterification : Conversion of the carboxylic acid to its methyl or ethyl ester is a common first step. This not only protects the acid group but also generates intermediates for further modification.[2]

-

Amide Coupling : The carboxylic acid can be coupled with various amines to form amides. This is a powerful strategy for introducing new functional groups and modulating the compound's biological activity and pharmacokinetic properties.

-

Reduction : The carboxylic acid can be reduced to an alcohol, which can then be used in further synthetic transformations.

The following diagram illustrates a generalized synthetic workflow for producing these derivatives.

Caption: Generalized workflow for the synthesis of 5-fluoro-1H-indole-3-carboxylic acid derivatives.

PART 2: Physicochemical Properties and Data

The parent compound, 5-fluoro-1H-indole-3-carboxylic acid, is typically a white to pale yellow or brown powder.[1] Its key properties are summarized below. The introduction of a fluorine atom generally increases the acidity of the carboxylic group and enhances the molecule's stability.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | [1][7][8] |

| Molecular Weight | 179.15 g/mol | [1][8][9] |

| Appearance | White to pale yellow/brown powder | [1] |

| Assay Purity | ≥ 97.0% | [1] |

| Boiling Point | 422.2 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 209.1 ± 23.2 °C | [1] |

| CAS Number | 23077-43-2 | [1][7][8] |

Derivatization significantly alters these properties. For instance, converting the carboxylic acid to a methyl ester increases lipophilicity and metabolic stability, which can be highly advantageous for drug candidates, improving their ability to cross cell membranes and resist degradation in the body.[2]

PART 3: Biological Activity and Therapeutic Applications

Derivatives of 5-fluoro-1H-indole-3-carboxylic acid have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic and agrochemical applications.

Antiviral Activity

Fluorinated indoles have shown potent antiviral effects. For example, certain 5-fluoroindole-thiosemicarbazide derivatives display significant activity against Coxsackievirus B4 (CVB4).[5] Other indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[5] More recently, a derivative of 6-bromo-5-methoxy-indole-3-carboxylic acid was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro, highlighting the scaffold's potential in combating emerging viral threats.[10]

Anticancer Activity

The indole nucleus is a common feature in anticancer agents. Fluorinated derivatives are being explored for their ability to target specific signaling pathways involved in cancer progression. Recent studies have focused on designing 5-fluoro indole derivatives as inhibitors of the PI3K/Akt signaling pathway, which is frequently overactive in cancers like cervical cancer.[11] By inhibiting this pathway, these compounds can potentially halt tumor cell proliferation and survival.[11] Other 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against MCF-7 breast cancer cells with minimal toxicity to normal cells.[4]

The diagram below illustrates the PI3K/Akt pathway and the inhibitory role of these targeted derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by targeted 5-fluoro indole derivatives.

Herbicidal Activity

Beyond medicine, these compounds have applications in agriculture. Auxins are a class of plant hormones that regulate growth, and synthetic auxin mimics are used as herbicides. Novel indole-3-carboxylic acid derivatives have been designed to act as antagonists of the auxin receptor protein TIR1.[6] These compounds exhibit excellent inhibitory effects on the root and shoot growth of various weeds, demonstrating their potential for development as a new class of herbicides.[6][12]

PART 4: Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of an α-Substituted Indole-3-Carboxylic Acid Derivative

This protocol is a generalized example based on common synthetic procedures for creating derivatives for herbicidal testing.[12]

Objective: To synthesize an α-substituted indole-3-acetic acid derivative via N-protection, alkylation, and deprotection.

Materials:

-

Indole-3-acetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Methanol (MeOH), Anhydrous Dichloromethane (DCM)

-

Methyl chloroformate, Triethylbenzylammonium chloride (TEBAC)

-

Lithium diisopropylamide (LDA), Hexamethylphosphoramide (HMPA)

-

Alkyl bromide (R-Br), Anhydrous Tetrahydrofuran (THF)

-

30% Sodium Hydroxide (NaOH) solution, 2M Hydrochloric Acid (HCl)

Procedure:

-

Protection of Carboxylic Acid:

-

To a round-bottom flask, add indole-3-acetic acid (1.0 eq), DCC (1.0 eq), and DMAP (0.1 eq).

-

Add anhydrous DCM, followed by methanol (1.2 eq).

-

Stir the mixture at room temperature for 4 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the methyl ester intermediate.

-

-

N-Alkylation/Protection:

-

Dissolve the methyl ester intermediate in DCM in an ice bath.

-

Add TEBAC and 30% NaOH solution.

-

Slowly add methyl chloroformate and stir for 2 hours.

-

Extract the organic layer, dry with sodium sulfate, and concentrate to yield the N-protected intermediate.

-

-

α-Substitution:

-

Dissolve the N-protected intermediate in anhydrous THF in a flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C.

-

Slowly add LDA, followed by HMPA, and stir for 30 minutes.

-

Add the desired alkyl bromide (R-Br) and allow the reaction to slowly warm to 0°C. Monitor by TLC.

-

Quench the reaction with saturated ammonium chloride solution and extract the product.

-

-

Deprotection (Saponification):

-

Dissolve the purified α-substituted intermediate in a 1:2 mixture of 30% NaOH (aq.) and Methanol.

-

Heat the mixture to 70°C for 4 hours.

-

Cool the solution and acidify to pH ~2 with 2M HCl to precipitate the final product.

-

Filter, wash with water, and dry the solid to obtain the target α-substituted indole-3-carboxylic acid derivative.

-

Self-Validation: Each step should be monitored by TLC to ensure reaction completion. The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[6]

Protocol: In Vitro Cytotoxicity (MTT) Assay

Objective: To evaluate the cytotoxic effects of synthesized derivatives on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 breast cancer cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized indole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates, CO₂ incubator

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.